12-Octadecenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

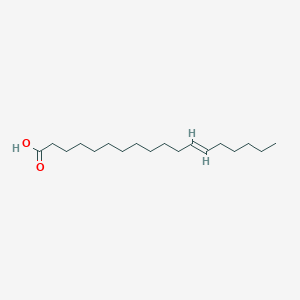

12-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth carbon from the methyl end. It is one of the most abundant fatty acids in nature and is found in various foods, such as olive oil, nuts, and meat products. In recent years, 12-Octadecenoic acid has gained attention for its potential health benefits and scientific research applications.

Mechanism of Action

The mechanism of action of 12-Octadecenoic acid is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. Additionally, 12-Octadecenoic acid has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.

Biochemical and Physiological Effects:

12-Octadecenoic acid has been shown to have numerous biochemical and physiological effects, including reducing plasma triglycerides, increasing high-density lipoprotein (HDL) cholesterol, and improving insulin sensitivity. It has also been shown to decrease inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 12-Octadecenoic acid in lab experiments is its availability and low cost. It is also relatively stable and easy to work with. However, one limitation is that it can be difficult to isolate and purify from natural sources, which can affect the consistency and reproducibility of results.

Future Directions

There are numerous future directions for research on 12-Octadecenoic acid. One area of interest is its potential for cancer prevention and treatment, particularly in breast and prostate cancer. Other areas of research include its role in modulating the gut microbiome and its potential for improving cognitive function and reducing the risk of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 12-Octadecenoic acid and its potential for therapeutic applications.

In conclusion, 12-Octadecenoic acid is a monounsaturated fatty acid with numerous potential health benefits and scientific research applications. Its mechanism of action is complex and involves multiple pathways, and it has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using 12-Octadecenoic acid in lab experiments, there are numerous future directions for research on this promising compound.

Synthesis Methods

12-Octadecenoic acid can be synthesized through various methods, including the hydrolysis of triglycerides found in vegetable oils and animal fats, as well as the oxidation of unsaturated fatty acids. The most common method for obtaining 12-Octadecenoic acid is through the saponification of fats and oils, followed by acidification and purification.

Scientific Research Applications

12-Octadecenoic acid has been extensively studied for its potential health benefits, including its role in reducing the risk of cardiovascular disease, improving insulin sensitivity, and promoting weight loss. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential for cancer prevention and treatment.

properties

CAS RN |

13126-38-0 |

|---|---|

Product Name |

12-Octadecenoic acid |

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

InChI Key |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

synonyms |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.